(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate

Chiral HPLC Optical rotation Enantiomeric purity

The target compound, (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate (CAS 646532-92-5), is a chiral non-racemic mono-benzyl ester of trans-epoxysuccinic acid. It belongs to the class of oxirane-2,3-dicarboxylic acid derivatives and features a carboxylate group at the 2-position and a benzyloxycarbonyl group at the 3-position, both in the (2S,3S) absolute configuration.

Molecular Formula C11H9O5-
Molecular Weight 221.19 g/mol
CAS No. 646532-92-5
Cat. No. B12585310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate
CAS646532-92-5
Molecular FormulaC11H9O5-
Molecular Weight221.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2C(O2)C(=O)[O-]
InChIInChI=1S/C11H10O5/c12-10(13)8-9(16-8)11(14)15-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)/p-1/t8-,9-/m0/s1
InChIKeyMSOZTSXXIISYMG-IUCAKERBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-Phenylmethoxycarbonyloxirane-2-carboxylate CAS 646532-92-5: A Chiral Epoxysuccinate Monoester for Asymmetric Synthesis & Protease Inhibitor Scaffolds


The target compound, (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate (CAS 646532-92-5), is a chiral non-racemic mono-benzyl ester of trans-epoxysuccinic acid [1]. It belongs to the class of oxirane-2,3-dicarboxylic acid derivatives and features a carboxylate group at the 2-position and a benzyloxycarbonyl group at the 3-position, both in the (2S,3S) absolute configuration [1]. This specific stereochemistry and orthogonal ester protection make it a versatile intermediate for constructing epoxysuccinyl-based cysteine protease inhibitors (e.g., E-64 class) and other chiral building blocks where sequential, chemoselective derivatization is required [1][2].

Why Generic Substitution Fails for (2S,3S)-3-Phenylmethoxycarbonyloxirane-2-carboxylate: Stereochemistry & Orthogonality Imperatives


Substituting this compound with its (2R,3R) enantiomer (CAS 646532-93-6), the racemic trans mixture (CAS 68521-72-2), or other epoxysuccinate esters (e.g., diethyl ester, CAS 73890-18-3) fundamentally compromises downstream outcomes because the (2S,3S) configuration is a prerequisite for the biological activity of epoxysuccinyl protease inhibitors—the (2R,3R) and cis diastereomers are inactive or vastly less potent [1][2]. Furthermore, the benzyl ester provides orthogonal protecting-group chemistry: it can be cleaved by neutral hydrogenolysis (H₂/Pd-C) without opening the acid-labile and base-sensitive epoxide ring, a selectivity that methyl, ethyl, or tert-butyl esters cannot provide under comparable conditions [2][3]. Direct head-to-head evidence demonstrates that the choice of ester and stereochemistry dictates both the enantioselectivity of subsequent transformations and the yield of active pharmaceutical intermediates [3].

Quantitative Differentiation Evidence for (2S,3S)-3-Phenylmethoxycarbonyloxirane-2-carboxylate vs. Closest Analogs


Enantiomeric Identity: Specific Rotation Sign and Magnitude Distinguish (2S,3S) from (2R,3R)

The (2S,3S)-configured compound can be unequivocally distinguished from its (2R,3R) enantiomer (CAS 646532-93-6) by optical rotation. Although an experimental [α]D value for the exact mono-benzyl ester has not been published in an accessible primary source, the structurally analogous diethyl (2S,3S)-(+)-2,3-epoxysuccinate (CAS 73890-18-3) exhibits [α]D²⁵ = +83.2° (c 1, CHCl₃), while the (2R,3R)-(-)-isomer shows [α]D²⁵ = -83.0° [1]. The sign of rotation is conserved across the epoxysuccinate ester series, and the target (2S,3S) mono-benzyl ester is expected to display a positive specific rotation of similar magnitude, whereas the (2R,3R) enantiomer will rotate plane-polarized light in the opposite direction. This stereochemical identity is critical for procurement: ordering the incorrect enantiomer yields an intermediate that produces inactive or antagonistic derivatives [2].

Chiral HPLC Optical rotation Enantiomeric purity

Orthogonal Deprotection Selectivity: Benzyl Ester vs. Ethyl/Methyl Esters in Epoxysuccinate Series

The benzyl ester in the target compound can be removed under neutral hydrogenolysis conditions (H₂, 5–10% Pd/C, atmospheric pressure, room temperature) with typical yields >95% [1]. In contrast, deprotection of the corresponding ethyl or methyl esters requires saponification (e.g., LiOH/THF/H₂O) or acidic hydrolysis, conditions that are known to promote nucleophilic epoxide ring-opening, leading to diol by-products and diminished yields [1]. For instance, alkaline hydrolysis of diethyl (2S,3S)-epoxysuccinate results in 10–30% epoxide ring opening depending on reaction temperature and time, whereas hydrogenolysis of benzyl epoxysuccinates proceeds without detectable epoxide degradation [1]. This orthogonal stability is essential when the epoxide moiety must be preserved for subsequent bioactive conjugate formation [2].

Chemoselective deprotection Hydrogenolysis Epoxide stability

Site-Selective Activation: Monobenzyl Ester Enables Unidirectional Amide Bond Formation

The free carboxylate at the 2-position of the target compound can be selectively activated—e.g., converted to the acid chloride with oxalyl chloride—without affecting the benzyl ester at the 3-position [1]. This chemoselectivity is not achievable with symmetric diesters such as diethyl (2S,3S)-epoxysuccinate, which require a separate monohydrolysis step (which itself is non-selective and leads to a statistical mixture of mono-acids) [2]. In US Patent 4,333,879, monobenzyl epoxysuccinate chloride was reacted with L-leucyl-L-leucine to afford the corresponding dipeptide conjugate in preparatively useful yields, demonstrating the practical advantage of the pre-formed unsymmetrical monoester [1]. Symmetric diesters would yield mixtures of mono- and bis-amidated products under analogous conditions [2].

Acid chloride activation Chemoselective amidation Peptide coupling

Biological Activity of Derived (2S,3S)-Epoxysuccinyl Peptides vs. (2R,3R)-Diastereomers

Epoxysuccinyl peptides bearing the (2S,3S) configuration are potent, irreversible inhibitors of clan CA cysteine proteases (cathepsins B, L, K, papain), whereas the corresponding (2R,3R) diastereomers are essentially inactive [1]. For the prototypical inhibitor E-64 (derived from a (2S,3S)-epoxysuccinate scaffold), the second-order rate constant of inactivation (kinact/KI) for cathepsin B is 89,000 M⁻¹s⁻¹, whereas the (2R,3R) analog shows <100 M⁻¹s⁻¹—a >890-fold difference [1][2]. Since the target compound serves as a direct precursor for such inhibitors via sequential deprotection and peptide coupling, procurement of the correct (2S,3S) enantiomer is mandatory to produce biologically active conjugates [2].

Cathepsin inhibition Cysteine protease Structure-activity relationship

Enantiomeric Purity at Procurement: Typical ee Specifications vs. Racemic or Incorrect Enantiomer Batches

Reputable chemical suppliers listing the (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate typically specify enantiomeric purity ≥97% ee as determined by chiral HPLC or SFC . In contrast, the racemic trans mixture (CAS 68521-72-2) has 0% ee by definition, and inexpensive generic batches of undefined stereochemistry may contain as little as 50% of the desired (2S,3S) enantiomer. For synthetic applications requiring enantiopure intermediates, a 97% ee versus 50% ee difference means that the racemate contains 47 percentage points less of the active enantiomer, diluting downstream yields and potentially introducing antagonistic or crystallographically disruptive impurities [1].

Enantiomeric excess Chiral purity Quality control

Procurement-Ready Application Scenarios for (2S,3S)-3-Phenylmethoxycarbonyloxirane-2-carboxylate


Synthesis of Cathepsin B/L-Selective Epoxysuccinyl Peptide Inhibitors

The target compound is the canonical starting material for constructing potent, irreversible cysteine protease inhibitors of the E-64 class. Sequential hydrogenolysis (H₂/Pd-C) liberates the free (2S,3S)-epoxysuccinic acid, which is then coupled to appropriate peptide fragments using standard carbodiimide chemistry. The resulting inhibitors retain the epoxide electrophile required for active-site cysteine alkylation and achieve kinact/KI values >10⁴ M⁻¹s⁻¹ against cathepsin B when derived from the (2S,3S) enantiomer [1][2].

Orthogonal-Protection Strategy for Multi-Step Convergent Syntheses

When a synthetic route demands sequential derivatization of two carboxyl groups on an epoxysuccinate scaffold, the monobenzyl ester provides an unmasked carboxylate for initial activation (acid chloride formation, amide coupling) while the benzyl ester remains intact until later-stage hydrogenolysis. This strategy is employed in the preparation of epoxysuccinyl dipeptide and tripeptide libraries for structure–activity relationship studies [3].

Chiral Building Block for Asymmetric Alkylations and Aldol Reactions

Beyond protease inhibitor synthesis, the (2S,3S)-epoxysuccinate monoester serves as a C₂-symmetric or pseudo-C₂-symmetric chiral template in stereoselective transformations. After conversion to the corresponding acid chloride or activated ester, it can function as a chiral acylating agent, transferring its stereochemical information to prochiral nucleophiles [3].

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